Cas no 5018-41-7 (6-chloro-5-methoxypyrimidin-4-amine)
6-chloro-5-methoxypyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-6-chloro-5-methoxypyrimidine
- 4-(p-Aminobenzene Sulfonamino)-5Methoxy-6-Chloro Pyrimidine)
- 4-Amino-5-methoxy-6-chloropyrimidine
- 6-chloro-5-methoxypyrimidin-4-amine
- 4-Pyrimidinamine, 6-chloro-5-methoxy-
- 6-Chloro-5-methoxy-4-pyrimidinamine
- PubChem21486
- AAJZJNHQPBMCFV-UHFFFAOYSA-N
- AB2769
- STL557950
- BBL104135
- 6-Chloro-5-methoxy-pyrimidin-4-amine
- 4-Pyrimidinamine,6-chloro-5-methoxy-
- TRA0033126
- RL03834
- PB2210
- UNII-XTV46J7E54
- MFCD07787635
- SY027961
- 3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one?
- AKOS006286424
- 5018-41-7
- A7445
- PB22102
- AC-26616
- FT-0646269
- DTXSID50198229
- AMY5495
- 6-CHLORO-5-METHOXY-PYRIMIDIN-4-YLAMINE
- EN300-105347
- XTV46J7E54
- NS00032010
- EINECS 225-700-5
- W-105979
- DS-2064
- SCHEMBL1872205
- CS-0045688
- DTXCID30120720
-
- MDL: MFCD07787635
- Inchi: 1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
- InChI Key: AAJZJNHQPBMCFV-UHFFFAOYSA-N
- SMILES: ClC1=C(C(N)=NC=N1)OC
Computed Properties
- Exact Mass: 159.02000
- Monoisotopic Mass: 159.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61
- XLogP3: 0.8
Experimental Properties
- Density: 1.398
- Boiling Point: 305.4℃ at 760 mmHg
- Flash Point: 138.5 °C
- Refractive Index: 1.585
- PSA: 61.03000
- LogP: 1.30200
6-chloro-5-methoxypyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-5-methoxypyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 101625-5g |
4-Amino-5-methoxy-6-chloropyrimidine, 98% |
5018-41-7 | 98% | 5g |
$374.00 | 2023-09-06 | |
| Matrix Scientific | 101625-25g |
4-Amino-5-methoxy-6-chloropyrimidine, 98% |
5018-41-7 | 98% | 25g |
$1170.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A841074-1g |
4-Amino-6-chloro-5-methoxypyrimidine |
5018-41-7 | 97% | 1g |
676.80 | 2021-05-17 | |
| Fluorochem | 209254-5g |
4-Amino-6-chloro-5-methoxypyrimidine |
5018-41-7 | 95% | 5g |
£267.00 | 2022-03-01 | |
| Fluorochem | 209254-10g |
4-Amino-6-chloro-5-methoxypyrimidine |
5018-41-7 | 95% | 10g |
£425.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193602-1g |
6-chloro-5-methoxypyrimidin-4-amine |
5018-41-7 | 97% | 1g |
¥666.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193602-250mg |
6-chloro-5-methoxypyrimidin-4-amine |
5018-41-7 | 97% | 250mg |
¥322.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193602-25g |
6-chloro-5-methoxypyrimidin-4-amine |
5018-41-7 | 97% | 25g |
¥6104.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193602-5g |
6-chloro-5-methoxypyrimidin-4-amine |
5018-41-7 | 97% | 5g |
¥2397.90 | 2023-09-04 | |
| Alichem | A039000523-5g |
4-Amino-5-methoxy-6-chloropyrimidine |
5018-41-7 | 97% | 5g |
$290.78 | 2023-09-01 |
6-chloro-5-methoxypyrimidin-4-amine Suppliers
6-chloro-5-methoxypyrimidin-4-amine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-chloro-5-methoxypyrimidin-4-amine
6-Chloro-5-methoxypyrimidin-4-amine (CAS No. 5018-41-7): A Comprehensive Overview of Its Properties and Applications
The chemical compound 6-chloro-5-methoxypyrimidin-4-amine (CAS No. 5018-41-7) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a chloro group at the 6-position and a methoxy group at the 5-position, this compound serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "6-chloro-5-methoxypyrimidin-4-amine synthesis", "CAS 5018-41-7 applications", and "pyrimidine amine derivatives", reflecting its growing relevance in drug discovery and material science.
In recent years, the demand for heterocyclic compounds like 6-chloro-5-methoxypyrimidin-4-amine has surged due to their role in developing kinase inhibitors and antiviral agents. A 2023 study highlighted its potential as a building block for cancer therapeutics, aligning with the increasing public interest in precision medicine. The compound's electron-rich pyrimidine core enables diverse functionalization, making it valuable for structure-activity relationship (SAR) studies – a frequently searched topic among medicinal chemists.
From a technical perspective, 5018-41-7 demonstrates remarkable stability under standard conditions, with a melting point range of 148-152°C. Its solubility profile (soluble in polar organic solvents like DMSO and methanol, but insoluble in water) makes it particularly useful for cross-coupling reactions. Laboratory protocols often emphasize proper handling of its chloropyrimidine moiety, which requires specific storage conditions (2-8°C under inert atmosphere) to maintain purity – a detail frequently queried in chemical forums and QA platforms.
The agrochemical sector has explored 6-chloro-5-methoxypyrimidin-4-amine as a precursor for crop protection agents, particularly in formulations targeting fungal pathogens. This application resonates with current discussions about sustainable agriculture and food security. Analytical methods for this compound typically involve HPLC (reverse-phase C18 columns) and LC-MS characterization, with researchers often searching for "CAS 5018-41-7 analytical data" or "pyrimidine amine spectral properties" to support their work.
Environmental considerations regarding halogenated compounds have led to innovations in the green chemistry approaches for 5018-41-7. Recent patents describe catalytic methods to reduce waste generation during its production, addressing the trending focus on green synthesis in chemical manufacturing. The compound's LD50 values and ecotoxicity profiles remain active topics in regulatory discussions, with safety data sheets (SDS) being among the most requested documents for this material.
Looking forward, the development of 6-chloro-5-methoxypyrimidin-4-amine analogs continues to expand, driven by computational chemistry and AI-assisted drug design – two rapidly growing fields that dominate scientific searches. Its structural flexibility allows for creation of bioisosteres, meeting the pharmaceutical industry's need for intellectual property expansion. As evidenced by publication trends, research on this pyrimidine scaffold shows no signs of slowing, with particular emphasis on its structure-property relationships and formulation compatibility.
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